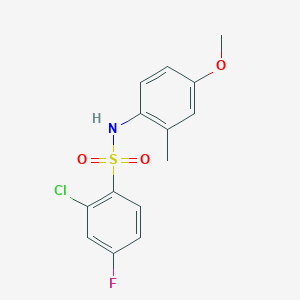
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by the presence of chloro, fluoro, methoxy, and methyl groups attached to a benzene ring, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including halogenation, sulfonation, and amination reactions. One common synthetic route starts with the halogenation of a benzene derivative to introduce the chloro and fluoro groups. This is followed by sulfonation to attach the sulfonamide group and finally, amination to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.
Substitution: The chloro and fluoro groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Sulfonic acids are common products.
Substitution: Substituted benzene derivatives are typically formed.
Scientific Research Applications
2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-2-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE
- 2-CHLORO-4-FLUORO-N-(4-METHOXY-3-METHYLPHENYL)BENZENE-1-SULFONAMIDE
Uniqueness
The unique combination of chloro, fluoro, methoxy, and methyl groups in 2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H13ClFNO3S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-7-11(20-2)4-5-13(9)17-21(18,19)14-6-3-10(16)8-12(14)15/h3-8,17H,1-2H3 |
InChI Key |
IMSCHFLITKTCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10962944.png)
![2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962948.png)
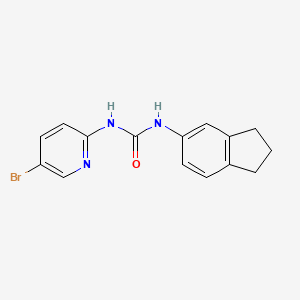
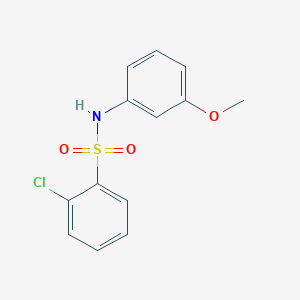
![N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10962954.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)
![2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B10962978.png)
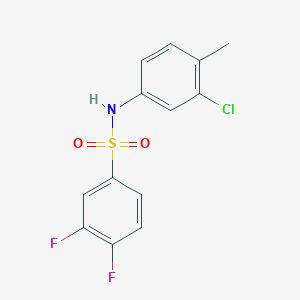
![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10962981.png)
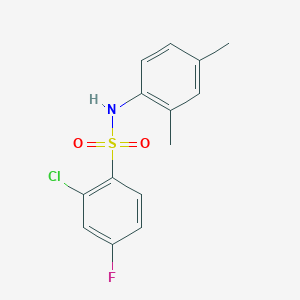
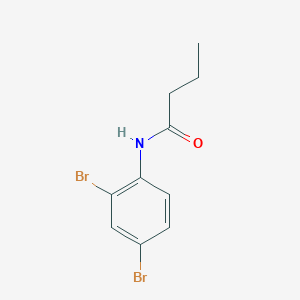
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10963002.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10963010.png)
